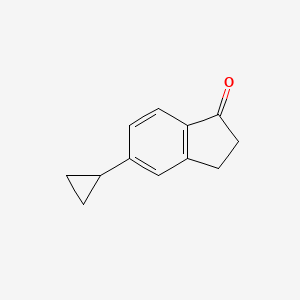

5-Cyclopropyl-1-indanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclopropyl-1-indanone is a chemical compound. Indanones, including 1-indanones, are prominent motifs found in a number of natural products and pharmaceuticals . They have been widely used in medicine, agriculture, and in natural product synthesis .

Synthesis Analysis

The synthesis of 1-indanones has been extensively studied and more than 100 synthetic methods have been performed . These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc . A common reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis

Indanones, including 1-indanones, occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity . They are key structural components of many bioactive natural products .Chemical Reactions Analysis

The chemical reactions involving 1-indanones have been a subject of extensive studies . The Nazarov reaction, which employs α,β-unsaturated ketones as substrates, is commonly used .科学的研究の応用

Pharmaceutical Chemistry and Drug Development

5-Cyclopropyl-1-indanone: serves as a valuable scaffold for designing novel drugs due to its versatile reactivity and accessibility. Researchers have explored its potential as a precursor for synthesizing bioactive compounds. Notably, it has been used in the construction of fused- and spirocyclic frameworks, leading to the discovery of biologically relevant molecules . These include plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C.

Monoamine Oxidase Inhibitors (MAOIs)

Scientists have synthesized various C5- and C6-substituted 1-indanones, including those derived from 5-Cyclopropyl-1-indanone . These derivatives exhibit potential as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. MAOIs play a crucial role in treating depression and other neurological disorders .

Superacid-Catalyzed Synthesis

An intriguing non-conventional methodology involves the superacid-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to yield 1-indanone derivatives. This approach provides an efficient route for accessing these compounds, which can be further explored for various applications .

Natural Product Synthesis

Indanones, including 5-Cyclopropyl-1-indanone, are found in natural products with diverse biological activities. For instance:

- Spirobenzylisoquinoline alkaloids containing indanone motifs have potent pharmacological relevance .

Chemical Biology and Mechanistic Studies

Understanding the reactivity and mechanisms of reactions involving 1-indanones, including cyclizations and annulations, contributes to our knowledge of chemical processes. Mechanistic studies provide insights into reaction pathways and guide synthetic strategies.

作用機序

While the specific mechanism of action for 5-Cyclopropyl-1-indanone is not mentioned in the search results, 1-indanones and their derivatives have been found to have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They can also be used in the treatment of neurodegenerative diseases .

Safety and Hazards

将来の方向性

Indanone-containing scaffolds are attractive synthetic targets due to their wide occurrence in many natural products, drugs, and functional materials . In the last few years, enormous efforts have been devoted to the development of the 1-indanone core . The future of 5-Cyclopropyl-1-indanone and similar compounds likely lies in further exploring their potential applications in medicine, agriculture, and natural product synthesis .

特性

IUPAC Name |

5-cyclopropyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-6-4-10-7-9(8-1-2-8)3-5-11(10)12/h3,5,7-8H,1-2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJJDNPUHLZWNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)

![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)

![6-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2540393.png)

![2-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2540396.png)

![(Z)-4-(dimethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2540402.png)

![5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2540403.png)

![2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2540405.png)

![2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540406.png)